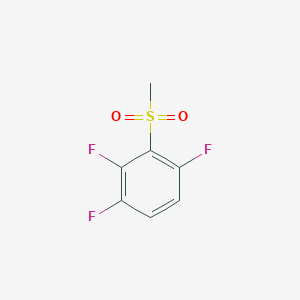
2,3,6-Trifluorophenylmethylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trifluorophenylmethylsulfone is an organic compound characterized by the presence of trifluoromethyl and sulfone functional groups attached to a phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluorophenylmethylsulfone typically involves the reaction of 2,3,6-trifluorotoluene with a sulfonating agent. One common method is the oxidation of 2,3,6-trifluorotoluene using a strong oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid. The reaction conditions often require elevated temperatures and controlled addition of reagents to ensure complete conversion to the sulfone product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trifluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trifluorophenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,6-Trifluorophenylmethylsulfone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfone group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trifluorophenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone.
2,3,6-Trifluorophenylmethanol: Contains a hydroxyl group instead of a sulfone.
2,3,6-Trifluorophenylacetic acid: Features a carboxylic acid group in place of the sulfone.
Uniqueness
2,3,6-Trifluorophenylmethylsulfone is unique due to the presence of both trifluoromethyl and sulfone groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H5F3O2S |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
1,2,4-trifluoro-3-methylsulfonylbenzene |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
WTCOYZMVHLPYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


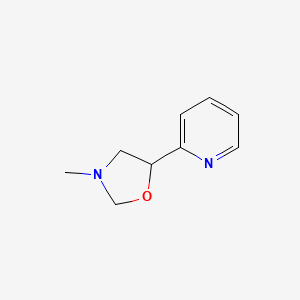
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
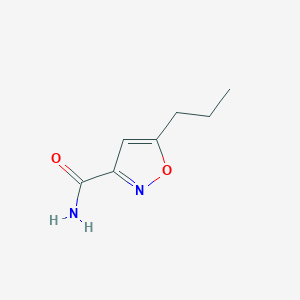

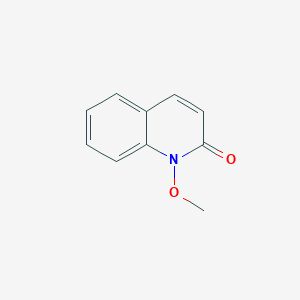
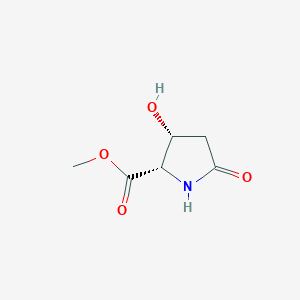

![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
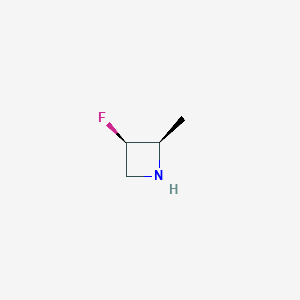


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)

